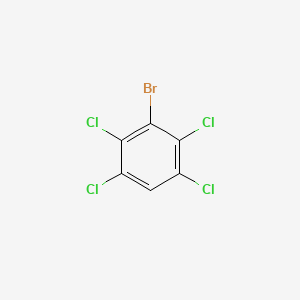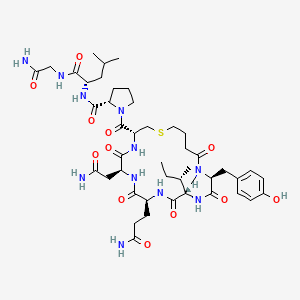
Duratocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of carbetocin involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial production of carbetocin follows similar principles but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Carbetocin undergoes several types of chemical reactions:
Oxidation: Carbetocin can be oxidized, particularly at the sulfur-containing amino acid residues.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Various functional groups in carbetocin can undergo substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Carbetocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in modulating uterine contractions and its interaction with oxytocin receptors.
Medicine: Primarily used to prevent postpartum hemorrhage, a leading cause of maternal mortality.
Industry: Employed in the development of new uterotonic agents and in the study of peptide-based drug delivery systems
Mécanisme D'action
Carbetocin exerts its effects by binding to oxytocin receptors on the smooth muscle cells of the uterus. This binding triggers a cascade of intracellular events leading to increased intracellular calcium levels, which in turn cause rhythmic uterine contractions. The oxytocin receptor content in the uterus increases during pregnancy, reaching a peak at the time of delivery, which enhances the efficacy of carbetocin .
Comparaison Avec Des Composés Similaires
Carbetocin is often compared to oxytocin due to their similar mechanisms of action. carbetocin has a longer duration of action and is more stable than oxytocin. Other similar compounds include:
Oxytocin: The natural hormone with a shorter half-life.
Methylergonovine: Another uterotonic agent with a different mechanism of action.
Misoprostol: A prostaglandin analogue used for similar indications but with different side effects.
Carbetocin’s uniqueness lies in its prolonged action and stability, making it a preferred choice in certain clinical settings .
Propriétés
Formule moléculaire |
C45H69N11O12S |
|---|---|
Poids moléculaire |
988.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 |
Clé InChI |
SMMBGKXBHJTULT-DTRKZRJBSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)
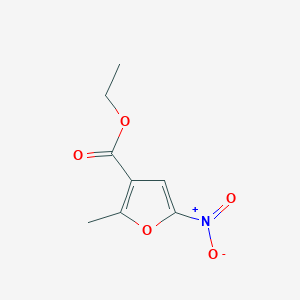
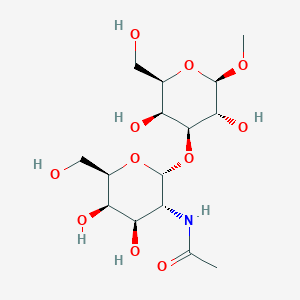
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
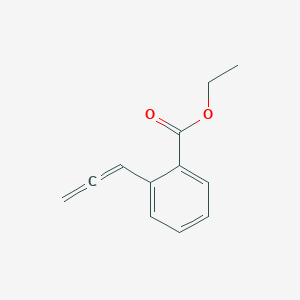
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

